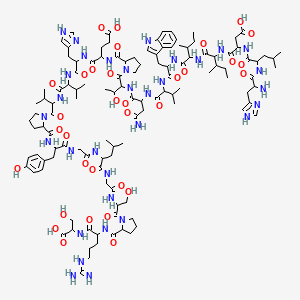![molecular formula C6H7N3OS B585547 [(5-Amino-3-methyl-1,2-oxazol-4-yl)sulfanyl]acetonitrile CAS No. 140455-00-1](/img/structure/B585547.png)
[(5-Amino-3-methyl-1,2-oxazol-4-yl)sulfanyl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(5-Amino-3-methyl-1,2-oxazol-4-yl)sulfanyl]acetonitrile: is a chemical compound with the molecular formula C6H7N3OS It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of [(5-Amino-3-methyl-1,2-oxazol-4-yl)sulfanyl]acetonitrile typically involves multiple steps. One common method starts with the formation of acetyl acetonitrile from ethyl acetate and acetonitrile in the presence of a metal alkali. This intermediate then reacts with p-toluenesulfonyl hydrazide to form a hydrazone. Finally, a ring closure reaction with hydroxylamine under alkaline conditions yields 3-amino-5-methylisoxazole .
For the synthesis of this compound, the 3-amino-5-methylisoxazole is further reacted with a suitable thiol and acetonitrile under controlled conditions to introduce the thio and nitrile groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of scalable reaction conditions and cost-effective reagents, would apply. Optimization of reaction conditions to maximize yield and purity is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
[(5-Amino-3-methyl-1,2-oxazol-4-yl)sulfanyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The amino and thio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
[(5-Amino-3-methyl-1,2-oxazol-4-yl)sulfanyl]acetonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(5-Amino-3-methyl-1,2-oxazol-4-yl)sulfanyl]acetonitrile depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylisoxazole: This compound is structurally similar but lacks the thio and nitrile groups.
5-Amino-3-methylisoxazole: Another isomer with similar properties but different reactivity due to the position of the amino group.
Uniqueness
[(5-Amino-3-methyl-1,2-oxazol-4-yl)sulfanyl]acetonitrile is unique due to the presence of both thio and nitrile groups, which can participate in diverse chemical reactions. This makes it a versatile intermediate for the synthesis of various heterocyclic compounds with potential biological activity .
Properties
CAS No. |
140455-00-1 |
|---|---|
Molecular Formula |
C6H7N3OS |
Molecular Weight |
169.202 |
IUPAC Name |
2-[(5-amino-3-methyl-1,2-oxazol-4-yl)sulfanyl]acetonitrile |
InChI |
InChI=1S/C6H7N3OS/c1-4-5(11-3-2-7)6(8)10-9-4/h3,8H2,1H3 |
InChI Key |
VBLOCMWTMLIJAJ-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1SCC#N)N |
Synonyms |
Acetonitrile, [(5-amino-3-methyl-4-isoxazolyl)thio]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2E)-[(Methoxycarbonothioyl)hydrazono]acetic acid](/img/structure/B585482.png)

![1-Amino-2-methyl-1H-benzo[d]imidazol-6-ol](/img/structure/B585485.png)

